molecular formula C8H12O2 B12982650 5-Oxaspiro[3.5]nonan-7-one

5-Oxaspiro[3.5]nonan-7-one

Cat. No.: B12982650
M. Wt: 140.18 g/mol
InChI Key: SPBHSYWYVOZHPY-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.5]nonan-7-one: is a chemical compound with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol . It is a spirocyclic compound, meaning it contains a spiro-connected ring system, which is a unique structural feature that can impart interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxaspiro[3.5]nonan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a ketone in the presence of an acid catalyst to form the spirocyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Oxaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.5]nonan-7-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for the target .

Comparison with Similar Compounds

  • 7-Oxaspiro[3.5]nonan-2-one
  • 2-Oxaspiro[3.5]nonan-7-one
  • 7-Oxaspiro[3.5]nonan-1-ol

Comparison: 5-Oxaspiro[3.5]nonan-7-one is unique due to its specific spirocyclic structure and the position of the oxygen atom within the ring system. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

5-oxaspiro[3.5]nonan-7-one

InChI

InChI=1S/C8H12O2/c9-7-2-5-8(10-6-7)3-1-4-8/h1-6H2

InChI Key

SPBHSYWYVOZHPY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC(=O)CO2

Origin of Product

United States

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